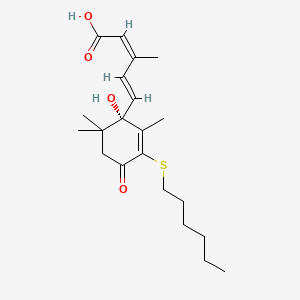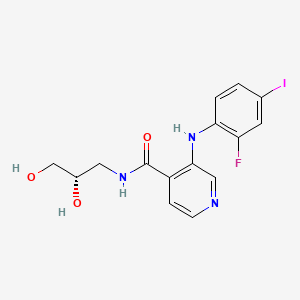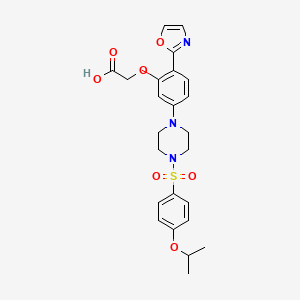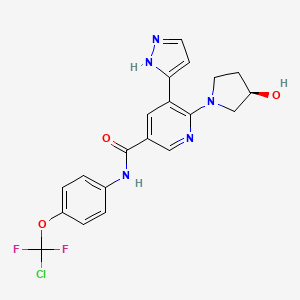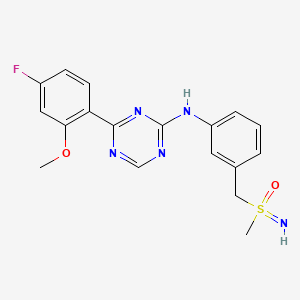
Atuveciclib Racémique
Vue d'ensemble
Description
Atuveciclib, also known as BAY1143572, is a highly selective, potent and orally available inhibitor of PTEFb/CDK9 currently in Phase I. BAY1143572 inhibits MYC and shows convincing anti-tumor activity in multiple xenograft models by the induction of apoptosis. BAY 1143572 had potent and highly selective PTEFb-kinase inhibitory activity in the low nanomolar range against PTEFb/CDK9 and an at least 50-fold selectivity against other CDKs in enzymatic assays. BAY 1143572 also showed single agent in vivo efficacy at tolerated doses in various xenograft tumor models in mice and rats upon once daily oral administration.
Applications De Recherche Scientifique
Traitement du cancer du sein triple négatif (TNBC)
Atuveciclib Racémique a montré un potentiel dans le traitement du cancer du sein triple négatif (TNBC). Il a été constaté qu'il inhibait la prolifération cellulaire et induisait la mort cellulaire dans les lignées cellulaires TNBC présentant une expression élevée de CDK9 {svg_1}. De plus, il a entravé la croissance des cellules TNBC dans des mammosphères tridimensionnelles (3D) et a amélioré les effets antinéoplasiques du cisplatine {svg_2}.
Ciblage des cellules souches cancéreuses (CSLC)
This compound a été trouvé pour perturber les CSLCs du sein (BCSLCs). Il a inhibé la croissance des mammosphères et réduit le pourcentage de cellules CD24 faibles /CD44 élevées, indiquant une perturbation des BCSLCs {svg_3}. Cela suggère qu'this compound pourrait être utilisé pour cibler les CSLCs, qui sont souvent responsables de la récidive tumorale et de la résistance à la thérapie {svg_4}.
Inhibition du potentiel métastatique
Des recherches ont montré qu'this compound peut altérer l'invasion 3D des sphères tumorales, suggérant une inhibition à la fois de l'invasion et du potentiel métastatique {svg_5}. Cela pourrait en faire un outil précieux pour prévenir la propagation des cellules cancéreuses.
Traitement de la malignité associée au KSHV
This compound a montré un potentiel dans le traitement de la malignité associée au virus de l'herpès du sarcome de Kaposi (KSHV). Il a été constaté qu'il altérait la prolifération des cellules PEL KSHV+ et l'expression des gènes viraux KSHV in vitro {svg_6}. Cela suggère qu'this compound pourrait être un nouvel anticancéreux potentiel ciblant le KSHV pour les patients atteints de PEL {svg_7}.
Inhibition de CDK9
This compound est un inhibiteur de CDK9. CDK9 est une kinase dépendante des cyclines qui joue un rôle crucial dans divers types de cancer. En inhibant CDK9, this compound peut potentiellement perturber la croissance et la prolifération des cellules cancéreuses {svg_8} {svg_9}.
Amélioration des effets d'autres médicaments antinéoplasiques
This compound a été trouvé pour améliorer les effets antinéoplasiques du cisplatine, un médicament de chimiothérapie couramment utilisé {svg_10}. Cela suggère qu'il pourrait être utilisé en association avec d'autres médicaments pour améliorer leur efficacité.
Mécanisme D'action
Atuveciclib Racemate, also known as Atuveciclib (Racemate), 4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine, or BAY-1143572, is a potent and highly selective compound with a wide range of applications in the medical field . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Atuveciclib Racemate primarily targets the Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target for many diseases . High CDK9 expression has been associated with worse overall survival in certain types of cancer .
Mode of Action
Atuveciclib Racemate acts as a potent and highly selective inhibitor of P-TEFb/CDK9, suppressing CDK9/CycT1 with an IC50 of 13 nM . By inhibiting CDK9, Atuveciclib Racemate can effectively reduce the expression of CDK9 targets such as MYC and MCL1, leading to decreased cell proliferation and survival .
Biochemical Pathways
Atuveciclib Racemate affects several biochemical pathways. One of the key pathways is the NF-κB signaling pathway . Inhibition of CDK9 leads to the attenuation of the inflammatory response, which is often induced by various proinflammatory cytokines . Additionally, Atuveciclib Racemate has been shown to disrupt the function of breast cancer stem-like cells (BCSLCs), indicating its potential role in cancer treatment .
Pharmacokinetics
The inhibition of MYC mRNA has been observed in blood cells of Atuveciclib-treated rats, indicating the potential clinical utility of MYC in blood cells as a pharmacodynamic marker .
Result of Action
Atuveciclib Racemate has demonstrated significant antineoplastic effects. In cell lines exhibiting elevated CDK9 expression, Atuveciclib Racemate potently inhibited cell proliferation and induced cell death . Furthermore, CDK9 inhibition impaired the growth of cells in three-dimensional (3D) mammospheres and enhanced the antineoplastic effects of cisplatin .
Action Environment
The action of Atuveciclib Racemate can be influenced by various environmental factors. For instance, the presence of proinflammatory stimuli can affect the compound’s ability to protect cells from catabolism . Additionally, the compound’s efficacy can be enhanced in combination with several chemotherapeutics in different solid tumor models .
Analyse Biochimique
Biochemical Properties
Atuveciclib Racemate interacts with CDK9, a key regulator of transcription . It suppresses CDK9/CycT1 with an IC50 of 13 nM . The inhibition of CDK9 leads to the attenuation of the inflammatory response .
Cellular Effects
Atuveciclib Racemate has been shown to reduce cell proliferation and survival in high-CDK9 expressing cell lines . It also inhibits the growth of mammospheres and reduces the percentage of CD24 low/CD44 high cells, indicating disruption of cancer stem-like cells .
Molecular Mechanism
Atuveciclib Racemate exerts its effects at the molecular level by inhibiting CDK9, which leads to the suppression of CDK9 targets such as MYC and MCL1 . This results in decreased cell proliferation and survival .
Temporal Effects in Laboratory Settings
The effects of Atuveciclib Racemate have been studied over time in laboratory settings. It has been shown to lead to the attenuation of the inflammatory response in human and rat nucleus pulposus cells treated with IL-1β .
Dosage Effects in Animal Models
The effects of Atuveciclib Racemate vary with different dosages in animal models
Metabolic Pathways
It is known that it interacts with CDK9, a key regulator of transcription .
Subcellular Localization
It is known that CDK9, the target of Atuveciclib Racemate, is present in distinct complexes in the cytoplasm and nucleus .
Propriétés
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKGTGIJRCOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

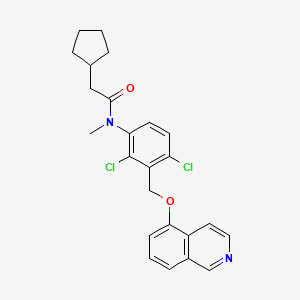

![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)

